![molecular formula C11H18ClN5 B12232325 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232325.png)
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole carboxylic acids.
Reduction: Corresponding pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate used in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
3-chloro-1-ethyl-4-((3-iodo-1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific arrangement of pyrazole rings and the presence of both ethyl and methyl substituents
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H15N5
- Molecular Weight : 205.26 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole moiety is known for its role in modulating biological activity through:
- Inhibition of Enzymes : Compounds with pyrazole structures often act as enzyme inhibitors, impacting pathways related to inflammation and cancer.
- Receptor Modulation : The presence of nitrogen atoms in the pyrazole ring can facilitate binding to specific receptors, altering their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study identified several bioactive compounds with antibacterial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values were particularly low for strains like Plesiomonas shigelloides and Bacillus pumilus, suggesting strong antibacterial potential .
Antioxidant Activity
Antioxidant properties have also been noted, although the effectiveness varies among different derivatives. The relationship between phenolic content and antioxidant capacity was highlighted in studies, indicating that while some derivatives show promise, the specific compound's antioxidant activity may be limited due to lower phenolic content .
Table 1: Biological Activities of Related Pyrazole Compounds
Compound Name | Activity Type | MIC (mg/ml) | Reference |
---|---|---|---|
1-(2-furanyl)-Ethanone | Antioxidant & Antifungal | 0.14 | |
2(5H)-Furanone | Antimicrobial | 0.4 | |
Hydroxymethylfurfural | Antioxidant | Not specified |
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study published in 2022 evaluated a series of pyrazole derivatives against common bacterial strains. The findings indicated that certain modifications to the pyrazole ring structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 0.22 mg/ml against Plesiomonas shigelloides .
- Antioxidant Potential Assessment : Another investigation focused on the antioxidant capabilities of pyrazole derivatives, revealing that while some exhibited moderate activity, others lacked significant antioxidant properties due to structural limitations .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-3-16-9-10(7-13-16)6-12-8-11-4-5-15(2)14-11;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H |
InChI Key |
ZFABMXNWCGMVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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